molecular formula C6H12NO5P B12678084 Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide CAS No. 14510-15-7

Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide

Cat. No.: B12678084
CAS No.: 14510-15-7
M. Wt: 209.14 g/mol
InChI Key: KTDOBHIMCLAICL-SNAWJCMRSA-N
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Description

Bidrin amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia Amides are known for their stability and are commonly found in various biological and synthetic materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bidrin amide can be achieved through several methods. One common approach is the reaction of acid halides (such as acyl chlorides) with ammonia or amines. This method is widely used due to its simplicity and high yield. Another method involves the partial hydrolysis of nitriles, which can also produce amides under controlled conditions . Additionally, the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) can facilitate the formation of amides from carboxylic acids and amines .

Industrial Production Methods

In industrial settings, the production of Bidrin amide often involves large-scale reactions using acid halides and amines. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Bidrin amide undergoes various chemical reactions, including:

    Oxidation: Amides can be oxidized to produce nitriles or carboxylic acids under specific conditions.

    Reduction: Reduction of amides can yield amines, which are valuable intermediates in organic synthesis.

    Substitution: Amides can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitriles and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides and other functionalized compounds.

Scientific Research Applications

Bidrin amide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential role in biological systems and its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Bidrin amide involves its interaction with specific molecular targets and pathways. The amide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their structure and function. This can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    Formamide: A simple amide with a single carbonyl group.

    Acetamide: Another simple amide, derived from acetic acid.

    N-methylacetamide: A methyl-substituted amide with unique properties.

Uniqueness of Bidrin Amide

Bidrin amide stands out due to its specific structure and properties, which make it suitable for a wide range of applications. Its stability and reactivity profile allow it to be used in various chemical reactions and industrial processes, making it a valuable compound in both research and practical applications .

Properties

CAS No.

14510-15-7

Molecular Formula

C6H12NO5P

Molecular Weight

209.14 g/mol

IUPAC Name

[(E)-4-amino-4-oxobut-2-en-2-yl] dimethyl phosphate

InChI

InChI=1S/C6H12NO5P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H2,7,8)/b5-4+

InChI Key

KTDOBHIMCLAICL-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C(=O)N)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)N)OP(=O)(OC)OC

Origin of Product

United States

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